molecular formula C12H15ClN2O3 B6431453 N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide CAS No. 1268023-21-7

N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide

Cat. No.: B6431453
CAS No.: 1268023-21-7
M. Wt: 270.71 g/mol
InChI Key: IFMZXHJYUJOACJ-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloroacetyl group, a methoxyphenyl group, and a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide typically involves the reaction of 2-chloroacetyl chloride with 3-(4-methoxyphenyl)propanehydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chloroacetyl group.

Scientific Research Applications

N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide analogs: Compounds with similar structures but different substituents.

    Hydrazides: A broader class of compounds with similar functional groups.

Uniqueness

N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-18-10-5-2-9(3-6-10)4-7-11(16)14-15-12(17)8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMZXHJYUJOACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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